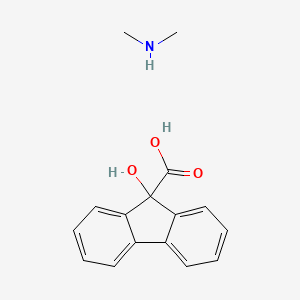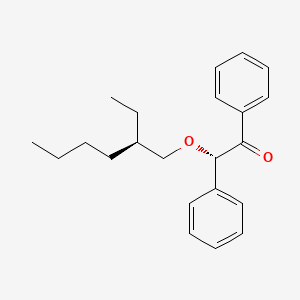![molecular formula C54H111O13P B12687893 tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate CAS No. 94160-14-2](/img/structure/B12687893.png)
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is a chemical compound known for its unique structure and properties. It is a type of organophosphate, which are compounds containing phosphorus atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OCH2CH2OC12H25→(HOCH2CH2OCH2CH2OCH2CH2OC12H25)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphites or phosphonates.
科学的研究の応用
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: The compound is used in the production of flame retardants, plasticizers, and lubricants.
作用機序
The mechanism of action of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
類似化合物との比較
Similar Compounds
- Tris[2-(2-methoxyethoxy)ethyl] phosphate
- Tris[2-(2-ethoxyethoxy)ethyl] phosphate
- Tris[2-(2-butoxyethoxy)ethyl] phosphate
Uniqueness
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers. Additionally, its structure allows for specific interactions with biological membranes, enhancing its utility in biomedical applications.
特性
CAS番号 |
94160-14-2 |
|---|---|
分子式 |
C54H111O13P |
分子量 |
999.4 g/mol |
IUPAC名 |
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C54H111O13P/c1-4-7-10-13-16-19-22-25-28-31-34-56-37-40-59-43-46-62-49-52-65-68(55,66-53-50-63-47-44-60-41-38-57-35-32-29-26-23-20-17-14-11-8-5-2)67-54-51-64-48-45-61-42-39-58-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
InChIキー |
YTJJNMBLBMRQOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCOCCOCCOP(=O)(OCCOCCOCCOCCCCCCCCCCCC)OCCOCCOCCOCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


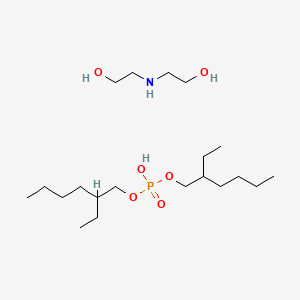


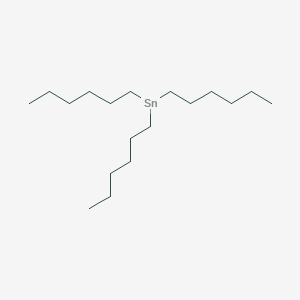
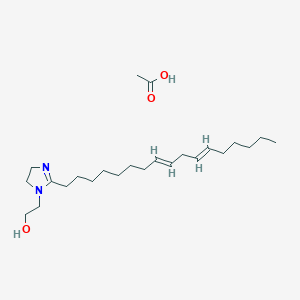
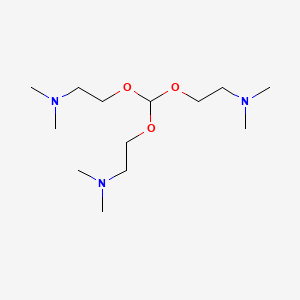
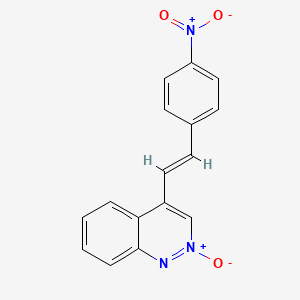
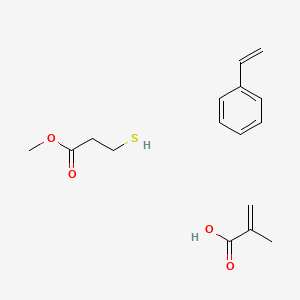
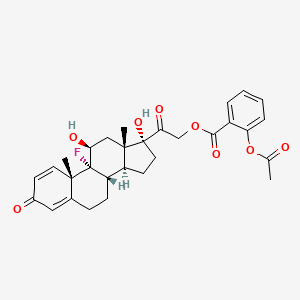
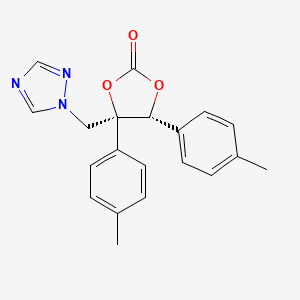
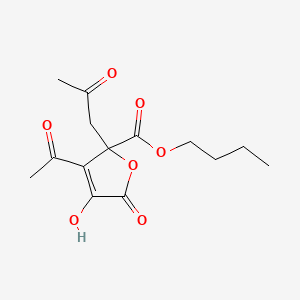
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
